molecular formula C5H2BrCl2NO B1625723 2-Hydroxy-3,5-dichloro-6-bromopyridine CAS No. 57864-38-7

2-Hydroxy-3,5-dichloro-6-bromopyridine

Cat. No.: B1625723
CAS No.: 57864-38-7
M. Wt: 242.88 g/mol
InChI Key: SSSBNTHPMMENDS-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dichloro-6-bromopyridine is a heterocyclic compound that belongs to the pyridine family. Pyridines are six-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of hydroxyl, dichloro, and bromo substituents at the 2, 3, 5, and 6 positions, respectively. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,5-dichloro-6-bromopyridine typically involves multi-step reactions starting from pyridine or its derivatives. One common method includes the following steps:

    Bromination: Pyridine is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: The brominated pyridine is then chlorinated at the 3 and 5 positions using chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2).

    Hydroxylation: Finally, the chlorinated and brominated pyridine undergoes hydroxylation at the 2-position using a hydroxylating agent such as sodium hydroxide (NaOH) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-dichloro-6-bromopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen substituents or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.

Major Products

    Substitution: Products include derivatives with different substituents replacing chlorine or bromine.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include dehalogenated pyridines or pyridines with reduced hydroxyl groups.

Scientific Research Applications

2-Hydroxy-3,5-dichloro-6-bromopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-dichloro-6-bromopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen and hydroxyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3,5-dichloropyridine: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    2-Hydroxy-3,5-dibromopyridine: Contains bromine instead of chlorine, which can alter its chemical properties.

    2-Hydroxy-3,5-dichloro-6-fluoropyridine:

Uniqueness

2-Hydroxy-3,5-dichloro-6-bromopyridine is unique due to the specific combination of hydroxyl, dichloro, and bromo substituents. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-3,5-dichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO/c6-4-2(7)1-3(8)5(10)9-4/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSBNTHPMMENDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547769
Record name 6-Bromo-3,5-dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57864-38-7
Record name 6-Bromo-3,5-dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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